molecular formula C10H11F3O2 B7450881 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B7450881
M. Wt: 220.19 g/mol
InChI Key: FNQPMZGSTBCJKX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a chemical compound with the molecular formula C10H11F3O2 and a molecular weight of 220.2 g/mol. This compound is characterized by its bicyclic structure, which includes a trifluoromethyl group and a carboxylic acid functional group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes, particularly those requiring fluorinated intermediates

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:

    Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a different bicyclic framework, leading to variations in stability and reactivity.

    2-(Trifluoromethyl)cyclohexane-1-carboxylic acid: A monocyclic analog with different steric and electronic properties.

The uniqueness of this compound lies in its specific bicyclic structure combined with the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h1,3,6-7H,2,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQPMZGSTBCJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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